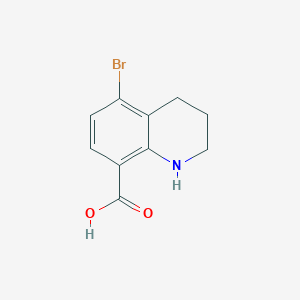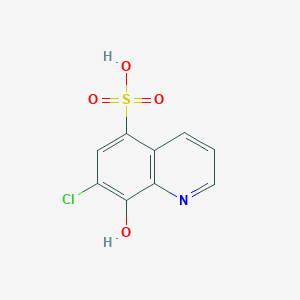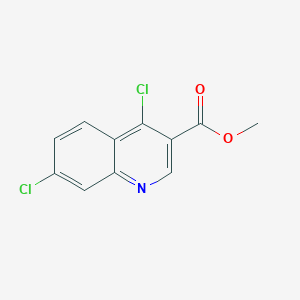
8,4'-Dihydroxyisoflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,4’-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of phytoestrogen found in various plants, particularly soybeans. Isoflavones are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . 8,4’-Dihydroxyisoflavone, in particular, has garnered attention for its unique chemical structure and biological activities.
准备方法
合成路线和反应条件: 8,4'-二羟基异黄酮的合成通常涉及对黄豆苷(另一种异黄酮)进行羟基化。 一种常见的方法是使用特定的细菌菌株(例如枯草芽孢杆菌)对黄豆苷进行微生物转化 。此过程涉及通过羟基化反应将黄豆苷生物转化为8,4'-二羟基异黄酮。
工业生产方法: 8,4'-二羟基异黄酮的工业生产可以通过微生物发酵和全细胞生物转化来实现。 这些方法利用微生物在受控条件下将黄豆苷转化为8,4'-二羟基异黄酮 。这种方法由于其效率高且环保而具有优势。
化学反应分析
反应类型: 8,4'-二羟基异黄酮会经历各种化学反应,包括氧化、还原和取代。这些反应对于改变化合物的结构和增强其生物活性至关重要。
常见试剂和条件:
氧化: 过氧化氢和高锰酸钾等常见氧化剂可用于氧化8,4'-二羟基异黄酮。
还原: 硼氢化钠等还原剂用于还原该化合物。
取代: 取代反应通常涉及卤素和烷基化剂等试剂。
形成的主要产物: 这些反应形成的主要产物包括8,4'-二羟基异黄酮的各种羟基化和甲氧基化衍生物,这些衍生物表现出增强的生物活性 .
科学研究应用
8,4'-二羟基异黄酮在科学研究中具有广泛的应用:
化学: 它用作合成其他生物活性化合物的先驱。
生物学: 该化合物用于研究其对细胞过程和基因表达的影响。
作用机制
8,4'-二羟基异黄酮的作用机制涉及其与雌激素受体的相互作用,模拟雌激素在体内的作用。 它还调节各种信号通路,包括丝裂原活化蛋白激酶 (MAPK) 和核因子 kappa B (NF-κB) 通路,以发挥其抗炎和抗氧化作用 .
类似化合物:
黄豆苷 (4',7-二羟基异黄酮): 8,4'-二羟基异黄酮的先驱,具有相似的生物活性.
染料木素 (4',5,7-三羟基异黄酮): 另一种具有强抗氧化和抗癌特性的异黄酮.
大豆异黄酮 (4',7-二羟基-6-甲氧基异黄酮): 以其雌激素活性及其健康益处而闻名.
相似化合物的比较
Daidzein (4’,7-Dihydroxyisoflavone): A precursor to 8,4’-Dihydroxyisoflavone with similar biological activities.
Genistein (4’,5,7-Trihydroxyisoflavone): Another isoflavone with potent antioxidant and anticancer properties.
Glycitein (4’,7-Dihydroxy-6-methoxyisoflavone): Known for its estrogenic activity and health benefits.
Uniqueness: 8,4’-Dihydroxyisoflavone stands out due to its specific hydroxylation pattern, which enhances its antioxidant and anti-inflammatory properties compared to other isoflavones .
属性
CAS 编号 |
118024-87-6 |
|---|---|
分子式 |
C15H10O4 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
8-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)12-8-19-15-11(14(12)18)2-1-3-13(15)17/h1-8,16-17H |
InChI 键 |
GHZIEKMHELHOCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)OC=C(C2=O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)
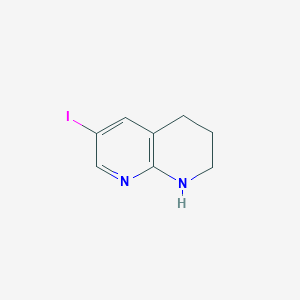
![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)

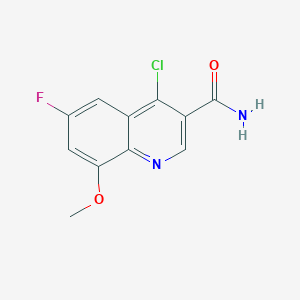
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)
![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)

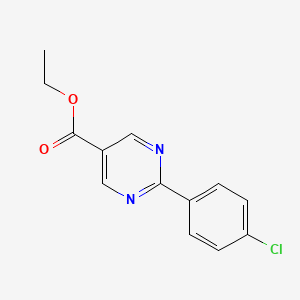
![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)
